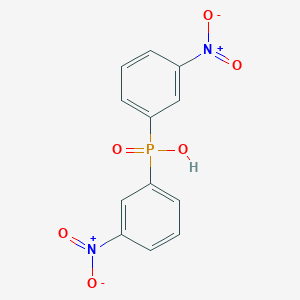

bis(3-nitrophenyl)phosphinic acid

Descripción

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus atom, are a cornerstone of modern chemistry. wikipedia.orgunacademy.com Their versatility is demonstrated by their wide-ranging applications, from pesticides and herbicides to flame retardants and pharmaceuticals. nih.govwikipedia.org The unique electronic configuration and bonding capabilities of phosphorus allow for the creation of a vast array of structures with diverse chemical and physical properties. bdu.ac.in This has led to their use as crucial intermediates and catalysts in organic synthesis. bdu.ac.in The study of these compounds, known as organophosphorus chemistry, continues to be a vibrant area of research, driven by the quest for new functionalities and applications. wikipedia.orgunacademy.com

Overview of Phosphinic Acids in Chemical Synthesis and Research

Phosphinic acids, with the general formula R₂(PO)OH, represent a significant subclass of organophosphorus compounds. kent.ac.uk They are tetrahedral molecules and are considered relatively strong acids. kent.ac.uk These compounds and their derivatives, such as phosphinates, are valuable as starting materials and intermediates in various synthetic pathways. ingentaconnect.com Their structural similarity to the transition states of amide bond hydrolysis makes them effective enzyme inhibitors, a property that has spurred interest in their medicinal chemistry applications. kent.ac.uknih.gov The synthesis of phosphinic acids can be achieved through several methods, including the oxidation of secondary phosphine (B1218219) oxides and the hydrolysis of phosphinic acid chlorides. kent.ac.uk

Contextualizing Bis(3-nitrophenyl)phosphinic Acid within the Field of Diarylphosphinic Acids

This compound belongs to the diarylphosphinic acid family, which is characterized by two aryl groups directly attached to the phosphorus atom. The synthesis of diarylphosphinic acids has been explored through various methods, including the reaction of aryldiazonium fluoborates with phosphorus trichloride (B1173362). acs.org The structure of this compound has been confirmed through techniques such as single-crystal X-ray diffraction, which revealed the presence of intermolecular interactions that stabilize its crystal structure. ingentaconnect.comresearchgate.net

A known method for the synthesis of this compound involves the nitration of diphenylphosphinic acid using a mixture of nitric and sulfuric acids. googleapis.comgoogle.com This compound serves as a precursor in the synthesis of other molecules, such as bis(3-aminophenyl)phosphinic acid, through the reduction of its nitro groups. google.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₂O₆P |

| Molecular Weight | 308.19 g/mol |

| Melting Point | 270-271 °C |

| CAS Number | 18593-20-9 |

Data sourced from CAS Common Chemistry and other chemical suppliers. cas.orgvulcanchem.com

Research Findings

Recent research has utilized this compound in various spectroscopic and structural studies. For instance, its crystal structure was analyzed to understand the intermolecular forces, such as hydrogen bonding, that govern its solid-state assembly. ingentaconnect.comresearchgate.netdntb.gov.ua These studies provide valuable insights into the supramolecular chemistry of diarylphosphinic acids. The infrared spectrum of crystalline this compound shows a distinct narrow band at 3088 cm⁻¹, which is attributed to N-O···H interactions, and a weak band at 1288 cm⁻¹ corresponding to P-O···H intermolecular interactions. ingentaconnect.com

Propiedades

Número CAS |

18593-20-9 |

|---|---|

Fórmula molecular |

C12H9N2O6P |

Peso molecular |

308.18 g/mol |

Nombre IUPAC |

bis(3-nitrophenyl)phosphinic acid |

InChI |

InChI=1S/C12H9N2O6P/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,19,20) |

Clave InChI |

JLEGDNVOQSBHTR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Otros números CAS |

18593-20-9 |

Solubilidad |

46.2 [ug/mL] |

Sinónimos |

Bis(3-nitrophenyl)phosphinic acid |

Origen del producto |

United States |

Synthetic Methodologies for Bis 3 Nitrophenyl Phosphinic Acid and Its Chemical Derivatives

General Synthetic Strategies for Diarylphosphinic Acids

The synthesis of diarylphosphinic acids, a class of compounds to which bis(3-nitrophenyl)phosphinic acid belongs, can be achieved through several general methodologies. These strategies often involve the formation of carbon-phosphorus bonds and subsequent modification of the phosphorus center.

Hydrolytic Approaches for Phosphinate Precursors

A common and fundamental route to phosphinic acids is the hydrolysis of their corresponding esters, known as phosphinates. guidechem.comkent.ac.uk This transformation can be carried out under both acidic and basic conditions. guidechem.com The choice of conditions often depends on the stability of other functional groups within the molecule. For instance, base-catalyzed hydrolysis proceeds through a two-step process, initially forming the salt of the phosphinic acid, which is then acidified to yield the final product. guidechem.com While this method is effective, it may not be suitable for molecules containing base-sensitive moieties. guidechem.com

Acid-catalyzed hydrolysis, on the other hand, directly produces the phosphinic acid. guidechem.com A variety of acids can be employed, and the reaction often requires heating. The cleavage of the P-O bond in the phosphinate ester is a key step in this process. guidechem.com The stability of phosphinates to hydrolysis can vary significantly based on their structure, with some requiring harsh conditions to react. guidechem.com

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Phosphinate Sources

Modern synthetic organic chemistry has increasingly relied on transition metal catalysis, and the synthesis of diarylphosphinic acids is no exception. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming the crucial carbon-phosphorus bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phosphinate source, such as a phosphinate ester or hypophosphorous acid and its salts. organic-chemistry.org

The catalytic cycle of these reactions generally involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the phosphinate source and subsequent reductive elimination to yield the desired diarylphosphinic acid derivative. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. organic-chemistry.org This methodology offers a versatile approach to a wide range of diarylphosphinic acids, including those with complex substitution patterns.

Reactions Involving Hypophosphorous Acid and its Salts

Hypophosphorous acid (H₃PO₂) and its salts are valuable starting materials for the synthesis of phosphinic acids. vulcanchem.com These reagents can undergo various transformations to introduce the phosphinic acid moiety onto an organic scaffold. One notable application is in palladium-catalyzed reactions where hypophosphorous acid or its salts act as the phosphorus source for coupling with aryl halides.

Furthermore, hypophosphorous acid can participate in radical reactions with alkenes to form alkylphosphinic acids. While not directly applicable to the synthesis of diarylphosphinic acids, this highlights the versatility of hypophosphorous acid in organophosphorus chemistry. The use of anilinium hypophosphite in palladium-catalyzed reactions with aromatic electrophiles provides a direct route to monosubstituted phosphinic acids.

Diazo Reaction as a Route to Arylphosphinic Acids

The diazo reaction represents a classical method for the formation of aryl-phosphorus bonds. This reaction involves the treatment of an aryldiazonium salt with phosphorus trichloride (B1173362) in the presence of a suitable solvent. The reaction can yield both arylphosphonic and diarylphosphinic acids, depending on the stoichiometry and reaction conditions. The purity of the products obtained through this method is often noted to be higher than that from other classical methods.

A variation of this approach involves the use of aryldiazonium fluoborates, which react with phosphorus trichloride to afford the desired phosphorus-containing aromatic compounds. The isolation and purification of the resulting phosphinic acids can be challenging due to their high solubility in water and many organic solvents.

Direct Phosphinylation Reactions

Direct phosphinylation reactions involve the direct introduction of a phosphinyl group onto a C-H bond of an aromatic ring. These reactions are highly desirable from a synthetic efficiency standpoint as they avoid the need for pre-functionalized starting materials like aryl halides. Chiral phosphoric acids have been utilized as catalysts in the enantioselective phosphinylation of imines with diarylphosphine oxides, showcasing a modern approach to creating chiral α-amino diarylphosphine oxides.

While this specific example leads to a phosphine (B1218219) oxide, the underlying principle of direct C-P bond formation is relevant. Transition-metal-free, iodine-catalyzed dehydrogenative coupling of methyl arenes with diaryl phosphinic acids has also been reported as a method for forming C(sp³)-P bonds.

Dedicated Synthetic Routes to this compound

While the general methods described above are applicable to a wide range of diarylphosphinic acids, specific synthetic routes have been developed for this compound. One documented approach involves the reaction of 1-bromo-3-nitrobenzene (B119269) with phosphorus trichloride in the presence of aluminum chloride. This Friedel-Crafts type reaction leads to the formation of the corresponding dichlorophosphine, which is then hydrolyzed to yield this compound.

Another potential pathway starts from the oxidation of a corresponding secondary phosphine oxide. The required bis(3-nitrophenyl)phosphine oxide could be synthesized through the reaction of a Grignard reagent derived from 1-bromo-3-nitrobenzene with a suitable phosphorus electrophile, followed by oxidation.

The compound itself serves as a valuable synthetic intermediate. For instance, the nitro groups can be reduced to amino groups, providing a route to bis(3-aminophenyl)phosphinic acid, a useful monomer in polymer chemistry. This conversion typically involves catalytic hydrogenation. The structure of this compound has been confirmed through single-crystal X-ray diffraction, providing detailed information about its molecular geometry and packing in the solid state.

| Property | Value |

| Molecular Formula | C₁₂H₉N₂O₆P |

| Molecular Weight | 308.19 g/mol |

| Appearance | Crystalline solid |

| Solubility | Limited solubility in water; soluble in polar organic solvents |

Table 1: Physical and Chemical Properties of this compound

Reported Preparative Methods and Reaction Conditions

Several foundational methods are employed for the synthesis of diarylphosphinic acids. A common and improved approach involves the oxidation of secondary phosphine oxides. kent.ac.uk These precursors are more stable than the corresponding secondary phosphines, making them safer and more practical starting materials. kent.ac.uk Another prevalent strategy is the reaction of Grignard reagents with phosphorus halides or their derivatives. kent.ac.uk

A general method involves reacting aryl-magnesium halides, such as a Grignard reagent derived from 3-bromonitrobenzene, with dialkyl phosphites to form the crude diarylphosphine oxide, which is then oxidized to the final phosphinic acid. kent.ac.uk Hydrogen peroxide is a commonly preferred oxidant for this step. kent.ac.uk

The following table summarizes these general preparative strategies.

| Reaction Type | Precursors | Reagents & Conditions | General Outcome |

| Grignard Reaction & Oxidation | Aryl Magnesium Halide (e.g., 3-nitrophenylmagnesium bromide), Dialkyl Phosphite | 1. Reaction in an ether solvent. 2. Subsequent oxidation of the intermediate phosphine oxide, often with H₂O₂. | Forms the symmetrical diarylphosphinic acid. kent.ac.uk |

| Grignard Reaction with P-halides | Aryl Magnesium Halide, Phosphoryl Chloride (POCl₃) | Slow addition of the Grignard reagent to the phosphorus substrate in an ether solvent, followed by acidic work-up. | Yields the target phosphinic acid, though can be prone to side reactions. kent.ac.uk |

| Oxidation of Secondary Phosphine Oxides | Diarylphosphine Oxide (e.g., bis(3-nitrophenyl)phosphine oxide) | Oxidation using agents like hydrogen peroxide or via chlorination with PCl₅ followed by hydrolysis. | Converts the phosphine oxide to the corresponding phosphinic acid. kent.ac.uk |

High-Yield Synthesis Strategies

Achieving high yields in the synthesis of diarylphosphinic acids often depends on mitigating the formation of byproducts. In Grignard-based syntheses, particularly with reactive reagents like phosphoryl chloride, over-addition of the Grignard reagent can occur, leading to the formation of tri-substituted phosphine oxides and consequently lower yields of the desired phosphinic acid. kent.ac.uk

Strategies to enhance yield include:

Slow, Reversed Addition: Slowly adding the Grignard reagent to the phosphorus substrate can help control the stoichiometry and reduce the incidence of multiple additions. kent.ac.uk

Use of Stable Precursors: The synthesis route beginning with the oxidation of a secondary phosphine oxide is generally considered an improvement over methods starting with less stable secondary phosphines. kent.ac.uk The stability of the phosphine oxide intermediate allows for a cleaner conversion to the final phosphinic acid product.

Derivatization of this compound

The chemical utility of this compound is demonstrated through the reactivity of its distinct functional groups: the aromatic nitro groups and the phosphinic acid moiety.

Reduction of Nitro Groups to Amino Functionalities (e.g., Bis(3-aminophenyl)phosphinic Acid Synthesis)

A primary and significant transformation of this compound is the reduction of its two nitro groups to form bis(3-aminophenyl)phosphinic acid. documentsdelivered.com This conversion is a critical step for creating precursors for more complex molecules, such as polymers or ligands.

The most common and effective method for this transformation is catalytic hydrogenation . tcichemicals.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. tcichemicals.com

Commonly used catalysts for this reduction include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel

The reaction is generally clean and high-yielding, converting the electron-withdrawing nitro groups into electron-donating amino groups, which fundamentally alters the electronic properties and reactivity of the aromatic rings.

Other Functional Group Transformations

Beyond the reduction of its nitro groups, the phosphinic acid functional group itself can be derivatized, primarily through esterification. While phosphinic acids are generally resistant to direct esterification with alcohols under standard heating, various effective methods have been developed. researchgate.net

Esterification can be achieved through several routes:

Reaction with Phosphinic Chlorides: The most traditional method involves converting the phosphinic acid to a more reactive phosphinic chloride, which then readily reacts with an alcohol in the presence of a base. researchgate.net

Microwave-Assisted Direct Esterification: Microwave irradiation can facilitate the direct reaction between a phosphinic acid and an alcohol, a process that is often inefficient with conventional heating. researchgate.net

Alkylation: The phosphinic acid can be deprotonated to its conjugate base and alkylated with an alkyl halide, such as butyl bromide, to form the corresponding ester. mdpi.com

Reaction with Orthoesters: A modern approach involves using reagents like triethyl orthoacetate. This method can offer high selectivity, where the reaction temperature determines whether a monoester or diester is formed. nih.govresearchgate.net

The following table outlines key derivatization reactions.

| Transformation | Functional Group Targeted | Reagents & Conditions | Product |

| Nitro Group Reduction | Aromatic Nitro Groups | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Bis(3-aminophenyl)phosphinic Acid |

| Esterification | Phosphinic Acid | Alcohol, under MW irradiation or after conversion to a phosphinic chloride. researchgate.net | Bis(3-nitrophenyl)phosphinate Ester |

| Alkylation | Phosphinic Acid | Base (e.g., Triethylamine), Alkyl Halide (e.g., Butyl Bromide) | Bis(3-nitrophenyl)phosphinate Ester mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Bis 3 Nitrophenyl Phosphinic Acid

Comprehensive Spectroscopic Characterization

A thorough spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), has been employed to delineate the structural features of bis(3-nitrophenyl)phosphinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy serves as a powerful tool for probing the local chemical environments of atomic nuclei within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons of the nitrophenyl groups typically exhibit complex multiplets in the downfield region, generally between 7.5 and 8.5 ppm. The acidic proton of the phosphinic acid group (P-OH) is also observable, though its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The aromatic carbons display signals in the approximate range of 120 to 150 ppm. The carbon atom directly attached to the phosphorus (C-P) and the carbon bearing the nitro group (C-NO₂) can be distinguished based on their characteristic chemical shifts and coupling constants with the phosphorus nucleus.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. For phosphinic acids, the ³¹P chemical shift is a sensitive indicator of the electronic environment around the phosphorus atom. The specific chemical shift for this compound provides a key diagnostic marker for this compound. The chemical shifts of phosphonic acid derivatives are known to be sensitive to pH. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 7.5 - 8.5 (aromatic) | Chemical shift of the P-OH proton is variable. |

| ¹³C | 120 - 150 (aromatic) | Specific shifts depend on substitution and coupling to phosphorus. |

| ³¹P | Varies | Highly dependent on the specific structure and solvent. |

This table provides generalized data; specific values can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of a molecule, offering valuable information about its functional groups. The IR spectrum of this compound is characterized by several key absorption bands. The stretching vibration of the phosphoryl group (P=O) typically appears as a strong band in the region of 1200-1100 cm⁻¹. researchgate.net The presence of the hydroxyl group (O-H) of the phosphinic acid is indicated by a broad absorption band, usually in the 3000-2500 cm⁻¹ range. The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The P-O stretching vibration can also be observed, typically in the 1000-900 cm⁻¹ range. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H stretch (phosphinic acid) | 3000 - 2500 (broad) |

| Aromatic C-H stretch | > 3000 |

| Asymmetric NO₂ stretch | ~ 1530 |

| Symmetric NO₂ stretch | ~ 1350 |

| P=O stretch | 1200 - 1100 |

| P-O stretch | 1000 - 900 |

This table provides generalized data; specific values can vary based on experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For instance, the related compound bis(p-nitrophenyl)phosphinic acid has a monoisotopic mass of 308.01984 Da. uni.lu The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing the loss of specific fragments such as the nitro group or parts of the phenyl rings.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique has been instrumental in elucidating the molecular structure, conformation, and crystal packing of this compound and related compounds. nih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid State

Hirshfeld surface analysis for this compound has been instrumental in delineating the various intermolecular contacts that stabilize its crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified and their relative contributions quantified. The analysis reveals that the crystal structure is stabilized by numerous intermolecular P=O•••H, N-O•••H, and C-H•••O contacts. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com

The following table summarizes the key intermolecular interactions identified through Hirshfeld surface analysis.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | P=O | H | Key stabilizing interaction |

| Hydrogen Bonding | N-O | H | Contributes to crystal packing |

| van der Waals | C-H | O | Further stabilizes the structure |

The phosphinic acid moiety is a potent hydrogen bond donor and acceptor. In the crystal structure of this compound, the phosphoryl oxygen (P=O) acts as a primary acceptor for hydrogen atoms, forming strong P=O•••H hydrogen bonds. These interactions are a dominant feature in the crystal packing, linking adjacent molecules into a cohesive network. The presence of these intermolecular interactions is supported by spectroscopic evidence, with a weak experimental band observed in the infrared spectrum at 1288 cm⁻¹ being attributed to the P=O•••H contacts. researchgate.netbenthamdirect.comingentaconnect.com

Detailed geometric parameters of these hydrogen bonds, such as bond lengths and angles, are crucial for a comprehensive understanding of their strength and directionality.

| Donor | Acceptor | Distance (Å) | Angle (°) |

| P-OH | O=P | Data not available | Data not available |

The specific geometric details of these interactions provide further insight into their nature.

| Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H | O-N | Data not available | Data not available |

The prevalence and geometry of these weak interactions are summarized below.

| Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H (phenyl) | O=P | Data not available | Data not available |

| C-H (phenyl) | O-N | Data not available | Data not available |

Theoretical and Computational Investigations of Bis 3 Nitrophenyl Phosphinic Acid

Density Functional Theory (DFT) Calculations

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the molecular properties and behavior of complex organic compounds. For bis(3-nitrophenyl)phosphinic acid, DFT calculations have been instrumental in understanding its geometry, electronic characteristics, and spectroscopic behavior, complementing experimental findings.

The molecular structure of this compound has been determined through single-crystal X-ray diffraction, and these experimental geometries are often used as a starting point for DFT-based geometry optimization. researchgate.netingentaconnect.com Such calculations provide a refined, energy-minimized structure in the gaseous phase, allowing for a detailed analysis of bond lengths, bond angles, and dihedral angles without the influence of crystal packing forces.

In a recent study, the structure of this compound was optimized using DFT methods. ingentaconnect.comresearchgate.net The analysis of the optimized geometry reveals a tetrahedral arrangement around the central phosphorus atom, which is characteristic of phosphinic acids. The molecule consists of a central phosphinic acid group (P(=O)OH) attached to two 3-nitrophenyl rings.

Hirshfeld surface analysis, a computational technique that maps intermolecular interactions in a crystal, has been performed on this compound. researchgate.netingentaconnect.com This analysis indicates that the crystal structure is stabilized by numerous intermolecular contacts, including P=O···H, N-O···H, and C-H···O interactions. researchgate.netingentaconnect.comsciprofiles.com These non-covalent interactions are crucial in dictating the supramolecular assembly of the compound in the solid state.

Table 1: Selected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Significance |

|---|---|---|

| P=O···H | Hydrogen bonding between the phosphoryl oxygen and a hydrogen atom from a neighboring molecule. | Contributes to the formation of hydrogen-bonded chains or networks, stabilizing the crystal lattice. researchgate.netingentaconnect.com |

| N-O···H | Interaction involving the oxygen atoms of the nitro groups and hydrogen atoms on adjacent molecules. | Plays a significant role in the overall crystal packing and molecular conformation. researchgate.netingentaconnect.comsciprofiles.com |

| C-H···O | Weak hydrogen bonds between aromatic C-H groups and oxygen atoms (either from the nitro or phosphinyl group). | Further stabilizes the three-dimensional crystal structure. researchgate.netsciprofiles.com |

DFT calculations are highly effective in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts for the optimized molecular structure, a direct comparison with experimental data can be made, allowing for precise assignment of spectral bands and signals.

For this compound, DFT calculations have been used to rationalize its IR spectrum. ingentaconnect.comresearchgate.net The calculations support the assignment of specific vibrational modes observed experimentally. For instance, the N-O···H intermolecular interactions are manifested in the IR spectrum as a distinct narrow band at approximately 3088 cm⁻¹. ingentaconnect.comsciprofiles.com Similarly, the P=O···H interactions are associated with a weak experimental band observed around 1288 cm⁻¹. ingentaconnect.comsciprofiles.com The strong agreement between the calculated and experimental spectra provides robust validation for the determined structure. sciprofiles.com

Table 2: Correlation of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Experimental Observation | DFT-Based Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Narrow band at 3088 cm⁻¹ | Attributed to N-O···H intermolecular interactions. ingentaconnect.comsciprofiles.com |

| Infrared (IR) Spectroscopy | Weak band at 1288 cm⁻¹ | Assigned to P=O···H intermolecular interactions. ingentaconnect.comsciprofiles.com |

Computational Studies of Reaction Mechanisms Involving Phosphinic Acids

Computational chemistry provides profound insights into the reaction mechanisms of phosphinic acids, including their hydrolysis and derivatization. These studies map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby elucidating the most probable mechanistic pathways.

The hydrolysis of phosphinic acid derivatives is a fundamental transformation. Computational studies on related phosphinates suggest that hydrolysis can proceed through different mechanisms depending on the reaction conditions (acidic or basic). Generally, the reaction involves a nucleophilic attack on the phosphorus atom. organic-chemistry.org

Acid-catalyzed hydrolysis: The phosphoryl oxygen is first protonated, increasing the electrophilicity of the phosphorus atom and facilitating the attack by a water molecule.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the phosphorus center, leading to a pentacoordinate intermediate or transition state, which then breaks down to the products.

Derivatization reactions, such as esterification, also proceed via nucleophilic substitution at the phosphorus center. Computational models can help predict the feasibility of different synthetic routes and the influence of substituents on reaction rates. For instance, the electron-withdrawing nitro groups on the phenyl rings of this compound are expected to increase the electrophilicity of the phosphorus atom, potentially affecting its reactivity compared to unsubstituted diphenylphosphinic acid.

The thermodynamics and kinetics of chemical transformations involving phosphinic acids are critical for understanding their reactivity. Computational methods allow for the calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG), indicating whether a reaction is energetically favorable.

Chemical Reactivity and Transformational Pathways of Bis 3 Nitrophenyl Phosphinic Acid

Reduction Chemistry of Nitroaryl Moieties

The presence of two nitro groups on the aromatic rings makes the reduction of these functionalities a key transformation of bis(3-nitrophenyl)phosphinic acid. This process opens pathways to the synthesis of amino-substituted phosphinic acids, which are valuable building blocks in medicinal chemistry and materials science.

The most direct route to synthesizing bis(3-aminophenyl)phosphinic acid is through the catalytic hydrogenation of this compound. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. beilstein-journals.orgresearchgate.net The nitro groups are selectively reduced to amino groups, leaving the phosphinic acid functionality intact. researchgate.net The efficiency of this transformation is often high, providing a clean and direct method for producing the corresponding diamine.

The structures of bis(3-aminophenyl)phosphinic acid and its derivatives have been studied in various solutions to understand their properties and potential applications. documentsdelivered.com

Beyond catalytic hydrogenation, other reducing agents can be employed to convert the nitro groups of this compound. These methods can sometimes offer different levels of selectivity, particularly if only partial reduction is desired. For instance, the use of milder reducing agents might allow for the stepwise reduction of the nitro groups, leading to nitro-amino intermediates.

In a broader context, the reduction of arenediazonium salts using phosphinic acid (hypophosphorous acid) is a known method for removing an amine substituent from an arene, converting ArN₂⁺ to Ar-H. While not a direct reduction of a nitro group, this highlights the reducing capabilities of phosphinic acids themselves, which can sometimes participate in or influence reduction reactions.

Hydrolysis Reactions of Phosphinate Esters and Related Compounds

While this compound itself is a phosphinic acid, understanding the hydrolysis of its ester derivatives (phosphinates) provides insight into the stability and reactivity of the P-O-C bond. nih.govnih.gov Hydrolysis, which can be catalyzed by either acid or base, is a fundamental reaction for cleaving these esters to yield the parent phosphinic acid. nih.govnih.gov

The acid-catalyzed hydrolysis of phosphinates can proceed through different mechanisms, primarily the AAC2 and AAL1 pathways. nih.gov The AAC2 mechanism involves a bimolecular nucleophilic attack by water on the protonated ester, leading to P-O bond cleavage. nih.gov In contrast, the AAL1 mechanism is a unimolecular process involving the formation of a carbocation intermediate through C-O bond cleavage. nih.govcdnsciencepub.com The operative mechanism is influenced by the structure of the ester, particularly the nature of the alcohol moiety. cdnsciencepub.com For instance, the hydrolysis of methyl dialkylphosphinates has been shown to proceed via the AAC2 mechanism, while benzyl (B1604629) esters favor the AAL1 pathway. nih.govcdnsciencepub.com

Studies on the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) under acidic conditions have revealed that the reaction can be both catalyzed and inhibited by acid, with a maximum rate observed at a specific acid concentration. acs.org The rate of hydrolysis is also influenced by the pH of the medium. mdpi.com

The kinetics of phosphinate ester hydrolysis have been studied to understand the factors influencing the reaction rate. For acid-catalyzed hydrolysis, electron-withdrawing groups on the aryl moiety of the ester can increase the reaction rate, while electron-releasing groups tend to slow it down. nih.gov The fission of the second P-O-C bond in the hydrolysis of dialkyl phosphonates is often the rate-determining step. nih.gov

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, have been determined for the hydrolysis of related phosphate (B84403) diesters. These studies show that the hydrolysis is typically a non-spontaneous process requiring an external energy input. samipubco.com For example, the alkaline hydrolysis of various p-nitrophenyl phosphate diesters yielded positive ΔG values, indicating an endergonic reaction. samipubco.com

Reactions at the Phosphinic Acid Functional Group

The phosphinic acid group in this compound is a versatile functional handle for a variety of chemical transformations. Organophosphinic acids, with the general formula R₂PO₂H, are characterized by two organic groups attached to the phosphorus atom.

One of the key reactions of the phosphinic acid group is its ability to participate in phospha-Mannich reactions. In the presence of an aldehyde and an amine, phosphinic acid can form aminomethyl-H-phosphinic acids. rsc.org This reaction is valuable for the synthesis of aminoalkylphosphorus acids, which are of interest as biological mimics and synthetic intermediates. rsc.org

Furthermore, phosphinic acids can be used to synthesize asymmetrical phosphinic and phosphonic acids. rsc.org This can be achieved by first converting the phosphinic acid to a silyl (B83357) ether, which then acts as a P-nucleophile for alkylation or Michael addition reactions. rsc.org This methodology allows for the introduction of various substituents onto the phosphorus center, leading to a diverse range of phosphinic acid derivatives. rsc.org

Esterification and Amidation Reactions

The reactivity of this compound at the phosphinic acid moiety is characterized by its ability to undergo reactions with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively.

Esterification:

The conversion of phosphinic acids to their corresponding esters is a fundamental transformation. While phosphinic acids can be resistant to direct esterification under conventional heating, methods such as microwave-assisted synthesis or conversion to a more reactive intermediate are often employed. researchgate.net In the case of this compound, it can be converted to its O-butyl ester through reaction with butanol under acidic conditions. vulcanchem.com This reaction proceeds via protonation of the phosphinic acid hydroxyl group, followed by nucleophilic attack by the alcohol.

Generally, the esterification of phosphinic acids can be achieved through several routes:

Direct Esterification: This method involves heating the phosphinic acid with an alcohol, often requiring microwave irradiation to proceed efficiently. researchgate.net

Reaction of Phosphinic Chlorides: A common and effective method involves first converting the phosphinic acid to a more reactive phosphinic chloride. This intermediate readily reacts with alcohols in the presence of a base to yield the corresponding ester. researchgate.net

Alkylation: The phosphinate anion, formed by treating the phosphinic acid with a base, can be alkylated using an alkyl halide to produce the ester. researchgate.net

Amidation:

The direct reaction of phosphinic acids with amines to form phosphinic amides is generally considered a difficult transformation. researchgate.net Similar to esterification, the process typically requires the activation of the phosphinic acid. The most common approach involves converting the phosphinic acid into a phosphinic halide (e.g., a chloride), which then readily reacts with a primary or secondary amine to form the P-N bond of the phosphinic amide. researchgate.netnih.gov Although specific examples detailing the amidation of this compound are not prevalent in the literature, this general synthetic strategy is applicable.

| Reaction Type | Reactants | Conditions | Product |

| Esterification | This compound, Butanol | Acidic conditions | O-butyl bis(3-nitrophenyl)phosphinate |

| Amidation (General) | Bis(3-nitrophenyl)phosphinic chloride, Amine (RNH₂) | Base | N-alkyl-P,P-bis(3-nitrophenyl)phosphinic amide |

Salt Formation and Anion Chemistry

As a Brønsted-Lowry acid, this compound readily donates the proton from its hydroxyl group in the presence of a base. This acid-base reaction results in the formation of a phosphinate salt and water. The phosphinic acid functional group confers moderate acidity upon the molecule, allowing it to form stable salts with a variety of inorganic and organic bases. vulcanchem.com

The anion formed in this neutralization reaction is the bis(3-nitrophenyl)phosphinate anion. In this species, the negative charge is delocalized between the two oxygen atoms bonded to the phosphorus, creating a resonance-stabilized structure.

Common bases used for the formation of bis(3-nitrophenyl)phosphinate salts include:

Alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide)

Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate)

Amines (e.g., triethylamine, ammonia)

The general reaction can be represented as: (3-NO₂C₆H₄)₂P(O)OH + B → (3-NO₂C₆H₄)₂P(O)O⁻ BH⁺ (where B represents a generic base)

The formation of these salts is significant as it can improve the aqueous solubility of the compound and is a key step in certain synthetic pathways, such as alkylation reactions to form esters.

Aromatic Substitution Reactions on the Nitrophenyl Rings

The phenyl rings of this compound are subject to the electronic effects of two distinct substituents: the nitro group (-NO₂) and the phosphinic acid group [-P(O)(OH)(Ar)]. Both of these groups are strongly electron-withdrawing and act as deactivating groups in electrophilic aromatic substitution (SEAr) reactions. lkouniv.ac.inmasterorganicchemistry.com

Nitro Group (-NO₂): This is one of the most powerful deactivating groups. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. It is a meta-director. lkouniv.ac.in

Phosphinic Acid Group: The phosphorus center is electron-deficient due to the attached electronegative oxygen atoms. This group also withdraws electron density from the ring, primarily through a negative inductive effect, thus deactivating it towards electrophilic attack. It is also considered a meta-director.

The presence of these two powerful deactivating groups on each aromatic ring makes further electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally difficult to achieve. lkouniv.ac.inwikipedia.org The benzene (B151609) rings are highly "electron-poor," and the conditions required for such substitutions would likely be harsh enough to cause degradation of the molecule. libretexts.org

Should a substitution reaction be forced to occur, the directing effects of the existing substituents would control the position of the incoming electrophile. Since both the nitro group and the phosphinic acid group are meta-directors, any further substitution would be directed to the positions meta to both groups. In the case of the 3-substituted rings, this would primarily be the C5 position.

While electrophilic substitution on the ring is unfavorable, chemical transformations of the existing nitro groups are more common. For instance, the nitro groups can be reduced to amino groups (-NH₂) via catalytic hydrogenation, a reaction that transforms this compound into bis(3-aminophenyl)phosphinic acid. vulcanchem.com This transformation dramatically alters the electronic properties of the aromatic rings, converting the deactivating nitro groups into strongly activating amino groups, which would facilitate subsequent electrophilic substitution reactions, directing them to the ortho and para positions relative to the amino group.

Coordination Chemistry and Supramolecular Assembly of Bis 3 Nitrophenyl Phosphinic Acid Analogues

Principles of Coordination with Metal Centers

Ligand Design and Metal-Binding Modes

The coordination of bis(3-nitrophenyl)phosphinic acid with metal centers is fundamentally governed by the phosphinic acid group, -P(O)OH. This functional group provides a versatile coordination site, capable of interacting with metal ions in various modes. Phosphinic acids, in general, are known to act as ligands for a wide array of metal ions, forming the basis for materials like coordination polymers and metal-organic frameworks (MOFs). researchgate.net The properties of the resulting metal complexes are influenced by the nature of the organic substituents on the phosphorus atom.

Phosphinic acids can be considered intermediates between carboxylic and phosphonic acids in terms of acidity and their behavior according to Hard and Soft Acids and Bases (HSAB) theory. researchgate.net This intermediate nature allows for a balance between strong binding to hard metal ions and more predictable coordination modes compared to phosphonates. researchgate.net The phosphinate group can adopt various binding motifs, contributing to a diversity of structures. researchgate.netmdpi.com

Common metal-binding modes for phosphinic acids include:

Monodentate: One oxygen atom of the phosphinate group coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of the phosphinate group coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the phosphinate group bridge two different metal centers.

The choice of binding mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the phosphinic acid, and the reaction conditions such as solvent and temperature. mdpi.com For instance, in the case of 1,1'-ferrocenylenbis(H-phosphinic) acid, different coordination polymers were formed with cobalt(II) nitrate (B79036) depending on the solvent and temperature, highlighting the conformational lability of phosphinate groups. mdpi.com

Influence of Nitro Substituents on Coordination Behavior

The presence of nitro (-NO2) groups on the phenyl rings of this compound significantly impacts its coordination behavior due to strong electron-withdrawing effects. researchgate.net These effects operate through both resonance and induction, altering the electron density distribution within the ligand. researchgate.net

Key influences of the nitro substituents include:

Electronic Effects: The electron-withdrawing nature of the nitro group decreases the electron density on the phosphinate group. researchgate.netnih.gov This can affect the strength of the metal-ligand bond. The inductive effect, electronegativity, and resonance of the nitrogen atom in the nitro group influence the electronic structure of the oxygen atoms. mdpi.com

Steric Hindrance: The nitro groups, particularly at the meta position, introduce steric bulk around the coordination site. This can influence the preferred coordination geometry and may favor the formation of specific structural motifs over others.

The position of the nitro group is also critical. In meta-substituted nitrobenzenes, the substituent effect on the σ-electron structure of the nitro group is significantly greater than in para-substituted derivatives. nih.gov This suggests that the meta-positioning in this compound has a pronounced electronic impact on the ligand's properties.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Self-Assembly Processes and Crystal Engineering

The formation of coordination polymers and Metal-Organic Frameworks (MOFs) from this compound and metal ions is a process of self-assembly, where molecules spontaneously organize into ordered structures. mdpi.com This process is governed by the principles of coordination chemistry and supramolecular interactions. mdpi.com Crystal engineering, the rational design of crystalline solids, is employed to control the resulting structures and their properties. mdpi.com

The phosphinic acid group serves as a key building block, or synthon, in the construction of these materials. nih.govresearchgate.net The self-assembly process is driven by the formation of coordination bonds between the phosphinate groups and metal centers. researchgate.net The conformational flexibility of phosphinate groups makes them attractive for constructing diverse metal-organic frameworks. mdpi.com

Several factors influence the self-assembly process:

Ligand Structure: The geometry and functionality of the this compound ligand dictate how it can connect metal centers. The presence of two phenyl rings allows it to act as a bridging ligand, connecting multiple metal ions to form extended networks.

Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral) play a crucial role in determining the topology of the resulting framework. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and pH can influence the kinetics and thermodynamics of the self-assembly process, leading to the formation of different crystalline phases. mdpi.com

Non-covalent Interactions: Hydrogen bonding and π-π stacking interactions involving the nitro groups and phenyl rings can direct the assembly of the coordination polymers and contribute to the stability of the final structure. rsc.org

Structural Motifs and Network Topologies in Related Organophosphorus Acids

The study of related organophosphorus acids provides insight into the potential structural motifs and network topologies that could be formed by this compound. Organodiphosphonic acids, for example, have been shown to form a variety of one-, two-, and three-dimensional structures with metal ions. nih.gov

Common structural motifs observed in coordination polymers of organophosphorus acids include:

Chains (1D): Linear or zigzag chains are formed when the ligand bridges metal centers in a linear fashion. mdpi.comacs.org

Layers (2D): Sheet-like structures result from the interconnection of chains or through the coordination of ligands to metal centers in a planar arrangement. mdpi.comresearchgate.net

Frameworks (3D): Three-dimensional networks are formed when the ligands connect metal centers in all three dimensions, often leading to porous materials like MOFs. acs.orgnih.gov

For instance, ethane-1,2-diphosphonic acid has been shown to form a pillared-layer framework where anions are linked into (6,3) nets. nih.gov In the solid-state coordination chemistry of oxomolybdate-organodiphosphonate/nickel-organoimine systems, the length of the diphosphonate tether influences the final structure, leading to one-, two-, and three-dimensional materials. nih.gov Similarly, the coordination polymers of 4-pyridylmethylphosphonate with Ni(II) and Cu(II) display different two-dimensional layered structures due to the different coordination modes adopted by the ligand. researchgate.net

The table below summarizes some observed structural motifs in coordination polymers of related organophosphorus acids.

| Ligand | Metal Ion | Dimensionality | Structural Motif |

| 1,1'-Ferrocenylenbis(H-phosphinic acid) | Co(II) | 1D | Helical coordination polymer |

| 1,1'-Ferrocenylenbis(H-phosphinic acid) | Co(II) | 2D | Porous coordination layered polymer |

| Ethane-1,2-diphosphonic acid | Piperazinium | 3D | Pillared-layer framework |

| 4-Pyridylmethylphosphonate | Ni(II) | 2D | Wave-layered structure |

| 4-Pyridylmethylphosphonate | Cu(II) | 2D | Layered structure from double inorganic chains |

Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding: The phosphinic acid group itself is a potent hydrogen bond donor (-OH) and acceptor (P=O). In the solid state, phosphonic acids are known to form extensive hydrogen-bonded networks, such as infinite ladder-like chains or two-dimensional sheets. mdpi.com It is highly probable that this compound engages in similar strong O-H···O hydrogen bonding interactions, forming dimeric or polymeric structures. The nitro group can also act as a hydrogen bond acceptor. researchgate.netrsc.org Intermolecular hydrogen bonds involving the nitro group can further stabilize the crystal structure. researchgate.net

Nitro-π and Other Interactions: The electron-withdrawing nitro group can participate in specific "nitro-π" interactions, where the partially positive nitrogen or oxygen atoms of the nitro group interact favorably with the π-electron cloud of a nearby phenyl ring. iucr.orgresearchgate.net Additionally, π-hole interactions, where the positive electrostatic potential on the nitro group's nitrogen atom interacts with lone pairs of electrons from neighboring molecules, can also play a role in stabilizing the crystal structure. nih.gov These interactions can have energies of around -5 kcal/mol. nih.gov

Role of Hydrogen Bonding in Solid-State Packing

Hydrogen bonding plays a pivotal role in the solid-state structures of diarylphosphinic acids, including this compound. The phosphinic acid moiety, -P(O)OH, is a potent hydrogen bond donor (the hydroxyl group) and acceptor (the phosphoryl oxygen). This dual functionality facilitates the formation of robust and predictable hydrogen-bonding motifs.

In the solid state, diarylphosphinic acids typically form dimeric structures through strong O-H···O hydrogen bonds between the phosphinic acid groups of two molecules. These interactions create a characteristic eight-membered ring motif. This primary synthon then further assembles into more extended supramolecular structures.

While the specific crystal structure of this compound is not publicly available, detailed structural analysis of the closely related analogue, bis(3,5-dimethoxyphenyl)phosphinic acid , provides significant insight into the expected hydrogen bonding. nih.govresearchgate.net In the crystal structure of bis(3,5-dimethoxyphenyl)phosphinic acid, molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. nih.govresearchgate.net The geometric parameters of this interaction are detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···O | 0.82 | 1.82 | 2.638(3) | 177.8 |

Data for bis(3,5-dimethoxyphenyl)phosphinic acid, a close analogue of this compound. nih.govresearchgate.net

It is highly probable that this compound exhibits a similar chain or dimeric hydrogen-bonding motif, driven by the powerful interaction between the phosphinic acid groups. The presence of the electron-withdrawing nitro groups on the phenyl rings can influence the acidity of the P-OH proton and the basicity of the P=O oxygen, potentially modulating the strength and geometry of these hydrogen bonds compared to the dimethoxy-substituted analogue.

Non-Covalent Interactions (e.g., π-stacking, van der Waals forces)

Beyond the dominant hydrogen bonding, the supramolecular assembly of this compound analogues is significantly influenced by other, weaker non-covalent interactions, including π-stacking and van der Waals forces.

The nitrophenyl groups in this compound are electron-deficient aromatic systems. This electronic characteristic makes them ideal candidates for π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one aromatic ring and the electron-deficient σ-framework of another. Such interactions are a common feature in the crystal packing of nitroaromatic compounds. researchgate.net

In the analogue bis(3,5-dimethoxyphenyl)phosphinic acid , the crystal structure is further stabilized by a combination of C-H···π and π-π stacking interactions, which link the hydrogen-bonded chains into a three-dimensional network. nih.govresearchgate.net The details of these interactions are provided in the table below.

| Interaction Type | Atoms Involved | Distance (Å) | Symmetry Code |

|---|---|---|---|

| C-H···π | C12-H12A···Cg1 | 2.88 | -x+1, -y+1, -z+1 |

| π-π stacking | Cg1···Cg1 | 3.7307(15) | -x+2, -y, -z+1 |

Data for bis(3,5-dimethoxyphenyl)phosphinic acid. Cg1 refers to the centroid of one of the phenyl rings. nih.govresearchgate.net

Applications in Advanced Materials and Chemical Science Derived from Bis 3 Nitrophenyl Phosphinic Acid

Utilization as Synthetic Intermediates in Organic Chemistry

The structure of bis(3-nitrophenyl)phosphinic acid, featuring reactive nitro groups and a phosphinic acid moiety, positions it as a versatile precursor in organic synthesis. These functional groups allow for a range of chemical transformations, enabling the creation of more complex and diverse organophosphorus compounds.

The primary utility of this compound as a synthetic intermediate lies in the chemical reactivity of its nitro groups. The reduction of the two nitro groups to primary amino groups is a key transformation. This reaction converts this compound into bis(3-aminophenyl)phosphinic acid. This resulting diamino compound is a significantly more versatile building block.

The amino groups can undergo a wide array of subsequent reactions, including:

Diazotization: The primary amino groups can be converted into diazonium salts. These salts are highly useful intermediates that can be subjected to Sandmeyer-type reactions to introduce a variety of substituents such as halides, cyano, or hydroxyl groups onto the aromatic rings.

Amide and Sulfonamide Formation: The amino groups can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. This allows for the attachment of a wide range of organic moieties, altering the solubility, coordination properties, and biological activity of the resulting molecules.

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines), which can be used as ligands for metal complexes or as intermediates for further synthetic transformations.

Through these transformations, this compound serves as a foundational molecule for producing a wide variety of substituted diarylphosphinic acid derivatives. The general class of organophosphorus compounds is critical in fields ranging from medicinal chemistry to materials science. rsc.orgfrontiersin.org

The derivative, bis(3-aminophenyl)phosphinic acid, obtained from the reduction of this compound, is a bifunctional monomer. Its two amino groups can react with difunctional electrophiles (e.g., diacyl chlorides, diisocyanates) to form polymers. This makes it a valuable component in the synthesis of phosphorus-containing polymers, such as polyamides and polyureas.

These polymers can exhibit enhanced properties due to the incorporation of the phosphinic acid group, including:

Flame Retardancy: Phosphorus-containing polymers are known for their flame-retardant properties.

Thermal Stability: The rigid aromatic and phosphorus-containing backbone can lead to polymers with high thermal stability.

Adhesion to Metals: The phosphinic acid moiety can promote adhesion to metal surfaces.

By serving as a precursor to this key diamino monomer, this compound is an important starting material for the construction of complex, high-performance macromolecular architectures.

Role in Separation Science and Technology

While specific studies on this compound in separation science are not widely documented, the broader class of organophosphorus acids, particularly phosphinic acids, are well-established as effective reagents in this field. Their utility stems from their ability to act as acidic extractants and form stable complexes with a variety of metal ions.

Organophosphorus acids, including phosphinic acids, are a principal class of extractants used in solvent extraction processes for metallurgical and hydrometallurgical applications. The general structure, R2P(O)OH, allows for systematic variation of the 'R' groups to tune the extractant's selectivity and efficiency for different metal ions.

The mechanism of extraction typically involves a cation-exchange process where the proton of the phosphinic acid's hydroxyl group is exchanged for a metal ion (Mⁿ⁺), as shown in the simplified equilibrium below:

n R₂P(O)OH(org) + Mⁿ⁺(aq) ⇌ M(R₂P(O)O)n(org) + n H⁺(aq)

The "(org)" and "(aq)" denote the organic and aqueous phases, respectively. The selectivity for a particular metal ion is influenced by factors such as:

Steric Hindrance: Bulky 'R' groups can sterically hinder the extraction of certain metal ions, leading to selectivity.

Electronic Effects: Electron-donating or withdrawing substituents on the 'R' groups can modify the acidity of the extractant and its affinity for different metals.

Nature of the Metal Ion: Factors like the charge, size, and coordination geometry of the metal ion determine the stability of the resulting metal-extractant complex.

For example, commercial extractants like Cyanex® 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) are widely used for the selective separation of cobalt from nickel, a crucial step in the refining of these metals.

The same principles that govern solvent extraction also apply to ion exchange resins functionalized with phosphinic acid groups. In this technology, the phosphinic acid moieties are chemically bonded to a solid polymer support (resin).

The process involves passing an aqueous solution containing metal ions through a column packed with the resin. The phosphinic acid groups on the resin selectively bind to target metal ions, removing them from the solution. The bound metals can then be recovered by eluting the column with a strong acid, which protonates the phosphinic acid groups and releases the metal ions in a concentrated form.

The key to this process is the formation of a stable complex between the deprotonated phosphinic acid group (phosphinate) and the metal ion. The phosphinate anion acts as a ligand, donating electron density from its oxygen atoms to the metal center to form a coordination complex. The stability and selectivity of this complexation are governed by the principles of hard and soft acids and bases (HSAB) theory and the chelate effect if multiple phosphinate groups are involved in binding a single metal ion.

Catalytic Applications

Specific catalytic applications for this compound itself are not extensively reported in scientific literature. However, its derivatives have potential in catalysis. The reduction product, bis(3-aminophenyl)phosphinic acid, can be used to synthesize ligands for transition metal catalysis. The amino groups can be functionalized to create pincer-type ligands or other polydentate ligands that can coordinate to a metal center. The phosphorus atom itself can also be part of a ligand framework. Such metal complexes could potentially be active catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, or hydroformylations.

Organocatalysis and Brønsted Acid Catalysis Principles

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis, utilizing small organic molecules to accelerate chemical reactions. Within this field, Brønsted acid catalysis represents a fundamental strategy where an organic molecule donates a proton to a substrate, thereby activating it for subsequent transformation. Phosphorus-based compounds, particularly those with acidic protons, have proven to be highly versatile and effective Brønsted acid catalysts for a wide array of organic reactions.

The core principle of Brønsted acid catalysis involves the reversible protonation of a substrate containing a Lewis basic site, such as a carbonyl (C=O) or imine (C=N) group. This protonation enhances the electrophilicity of the substrate, lowering the energy barrier for attack by a nucleophile. The general mechanism can be described as the activation of an electrophile (E) by the acid catalyst (HA), which facilitates its reaction with a nucleophile (Nu) to form the product (E-Nu) and regenerate the catalyst.

This compound is a diarylphosphinic acid whose structure is particularly suited for Brønsted acid catalysis. Its catalytic potential is rooted in the electronic properties endowed by its specific substituents. The molecule consists of a central phosphorus atom bonded to an oxygen atom, a hydroxyl group, and two 3-nitrophenyl rings. The hydroxyl group serves as the source of the acidic proton, making the molecule a Brønsted acid.

The key to its enhanced acidity and catalytic activity lies in the presence of the two nitro groups (NO₂) on the phenyl rings. The nitro group is a potent electron-withdrawing group, exerting a strong negative inductive effect (-I). scilit.com This effect pulls electron density away from the phosphinic acid core and, consequently, from the P-OH bond. This polarization weakens the O-H bond, making the proton easier to donate and thus increasing the Brønsted acidity of the molecule compared to unsubstituted or electron-donating substituted analogues. A higher acidity generally translates to more effective protonation of weakly basic substrates, enabling reactions that might not proceed with less acidic catalysts.

While specific, detailed research findings on the application of this compound as a primary catalyst are not extensively documented, its efficacy can be inferred from the well-established principles of related phosphorus acid catalysts. researchgate.net These catalysts are known to promote a variety of important chemical transformations.

Table 1: Principles of Brønsted Acid Catalysis by this compound

| Structural Feature | Role in Catalysis | Consequence for Reactivity | Representative Substrate Activated |

| Phosphinic Acid Moiety (-P(O)OH) | Brønsted Acidic Site | Provides the catalytic proton (H⁺). | Imines, Carbonyls, Alkenes |

| Two 3-Nitrophenyl Groups | Electron-Withdrawing Substituents | Increases the acidity of the O-H bond through a strong inductive effect. scilit.com | Enhances the ability to protonate and activate weakly basic substrates. |

| P=O Group | Hydrogen Bond Acceptor | Can participate in organizing the transition state through secondary interactions. | Stabilizes the protonated substrate complex. |

Table 2: Representative Research Findings for Related Phosphorus-Based Brønsted Acid Catalysts

| Catalyst Type | Reaction Catalyzed | Substrate Scope | Typical Yield (%) | Typical Enantiomeric Excess (%) |

| Chiral Phosphoric Acid | Mannich Reaction | Imines and Silyl (B83357) Enol Ethers | 85-99 | 90-98 |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indoles and α,β-Unsaturated Ketones | 70-95 | 85-97 |

| Diarylphosphinic Acid | Esterification | Carboxylic Acids and Alcohols | >90 | N/A (achiral) |

| Chiral Phosphoric Acid | Aza-Diels-Alder | Dienes and Imines | 80-98 | 88-99 |

| Note: Enantiomeric excess is relevant for asymmetric catalysis using chiral versions of these acids. This compound is achiral and would not induce enantioselectivity. |

The principles outlined indicate that this compound is a potent non-chiral Brønsted acid catalyst. It would be particularly effective in reactions requiring the activation of electrophiles like imines for nitro-Mannich reactions, carbonyls for esterifications or acetalizations, and alkenes for hydrofunctionalization reactions. researchgate.net The strong acidity allows for efficient catalysis under mild conditions, making it a valuable tool in chemical synthesis.

Conclusion and Future Directions in Bis 3 Nitrophenyl Phosphinic Acid Research

Synthesis of Current Knowledge and Research Gaps

Bis(3-nitrophenyl)phosphinic acid, with the chemical formula C12H10N2O6P, is primarily recognized as a valuable synthetic intermediate in organic chemistry. ontosight.ai Its structure, featuring a central phosphinic acid moiety flanked by two nitrophenyl groups, provides a unique combination of acidity and reactivity. ontosight.ai The presence of the nitro groups in the meta positions is crucial, influencing the compound's electronic properties and serving as functional handles for further chemical transformations. ontosight.ai For instance, a well-documented application is its use as a precursor for bis(3-aminophenyl)phosphinic acid through the reduction of its nitro groups, demonstrating its utility in creating more complex, functionalized molecules. vulcanchem.com

Current knowledge is largely centered on its synthesis and basic chemical identity, including its CAS registry number 18593-20-9. ontosight.aiguidechem.com Structural characterization has been accomplished using techniques such as single-crystal X-ray diffraction, which has provided detailed insights into its molecular geometry and crystal packing.

However, a significant research gap exists regarding the direct applications and biological profile of this compound itself. While the broader class of phosphinic acids is known for a wide range of biological activities, including enzyme inhibition, the specific potential of this nitro-containing analogue remains largely unexplored. ontosight.ainih.gov Research has focused more on its role as a building block rather than as a primary functional molecule, leaving its intrinsic properties and potential uses in areas like materials science or as a bioactive agent underexplored.

Emerging Research Avenues and Potential for Novel Applications

The future of this compound research is bright, with several emerging avenues promising to unlock its untapped potential. These new directions leverage its unique chemical features for innovative applications.

Advanced Materials Science : Diarylphosphinic acids are increasingly used as building blocks for functional materials. mdpi.com There is a significant opportunity to explore this compound as a ligand for creating novel metal-organic frameworks (MOFs). The nitro groups could impart specific properties to the MOF, such as selective gas adsorption or catalytic activity. Furthermore, phosphorus-based compounds are known flame retardants, suggesting a potential application for this molecule or its derivatives in developing new fire-resistant polymers. mdpi.com

Medicinal Chemistry and Drug Discovery : The field of medicinal chemistry presents a vast playground for this compound. Phosphinic acids are recognized as versatile scaffolds in drug design. nih.gov A particularly compelling avenue is the development of hypoxia-activated prodrugs. mdpi.com The nitrophenyl groups can act as "triggers" that are selectively reduced under the low-oxygen (hypoxic) conditions characteristic of solid tumors. mdpi.com This could enable the targeted release of a cytotoxic agent within the tumor environment, a highly sought-after strategy in cancer therapy.

Catalysis and Hapten Design : The synthesis of novel unsymmetrical diarylphosphinic acids has been explored to create mimics of the transition state of reactions like amide hydrolysis. ox.ac.uk This approach is used to generate haptens for the development of catalytic antibodies (abzymes). This compound could serve as a scaffold or starting material for designing sophisticated haptens aimed at catalyzing specific chemical transformations.

Future Challenges and Opportunities in the Field of Diarylphosphinic Acid Chemistry

The broader field of diarylphosphinic acid chemistry, while mature, continues to present both challenges and exciting opportunities that will undoubtedly influence the trajectory of research on specific compounds like this compound.

Future Challenges:

Synthetic Efficiency : A persistent challenge is the development of more efficient, general, and atom-economical synthetic methods. While palladium-catalyzed cross-coupling reactions and other methods have advanced the field, there is a continuous need for protocols that allow for greater functional group tolerance, stereocontrol (for chiral phosphinates), and the facile synthesis of unsymmetrically substituted diarylphosphinic acids. researchgate.netorganic-chemistry.org

Purification and Scalability : The purification of phosphinic acids can be complex, and methods that are effective at the lab scale may not be easily scalable for industrial production. kent.ac.uk Developing robust and scalable purification strategies is crucial for translating laboratory discoveries into practical applications.

Chemical Stability : Enhancing the chemical and thermal stability of diarylphosphinic acid-based materials, such as MOFs, is critical for their use in demanding real-world applications. acs.org

Future Opportunities:

Isoreticular Chemistry in MOFs : A significant opportunity lies in bridging the chemistry of phosphonate (B1237965) and phosphinate-based MOFs. Recent research has shown that isoreticular design principles, common in carboxylate MOF chemistry, can be applied to phosphinates, allowing for the systematic tuning of framework properties by interchanging linkers. acs.org This opens the door to creating vast libraries of new materials with precisely controlled functionalities.

Multifunctional Drug Candidates : The structural diversity of diarylphosphinic acids offers immense potential in drug discovery. nih.gov The ability to design molecules that can act as enzyme inhibitors, mimic transition states, or serve as platforms for prodrugs provides a rich field for developing next-generation therapeutics against a wide range of diseases. nih.gov

Sustainable Chemistry : There is an opportunity to develop greener synthetic routes to diarylphosphinic acids, utilizing more environmentally benign catalysts and solvents. Furthermore, their application as flame retardants offers a pathway to replace halogenated alternatives, contributing to the development of safer and more sustainable materials.

Q & A

What are the common synthetic routes for preparing bis(aryl)phosphinic acids like bis(3-nitrophenyl)phosphinic acid, and how can reaction parameters be optimized?

Level: Basic

Bis(aryl)phosphinic acids are typically synthesized via hydrophosphorylation or double amidoalkylation of hypophosphorous acid derivatives. For example, bis(α-aminoalkyl)phosphinic acids are prepared by reacting hydrophosphoryl compounds with alkylating agents under controlled conditions . Key parameters include temperature (60–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Yield optimization often requires inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Post-synthetic purification via recrystallization or column chromatography is critical for removing byproducts like unreacted nitroaryl groups .

How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

Level: Basic

- NMR Spectroscopy: P NMR is essential for identifying the phosphinic acid group (δ ~10–20 ppm). H and C NMR confirm aryl substituents and nitro group positions .

- IR Spectroscopy: Stretching vibrations for P=O (~1200 cm) and NO (~1520–1350 cm) validate functional groups.

- X-ray Crystallography: Resolves molecular geometry, bond angles, and hydrogen-bonding networks, critical for confirming stereochemistry .

What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?

Level: Advanced

Bis(phosphinic acids) often form diastereomers due to chiral phosphorus centers. Separation techniques include:

- Chiral Chromatography: Using cellulose-based columns for enantiomer resolution.

- Diastereomeric Salt Formation: Reacting with chiral amines (e.g., brucine) to precipitate separable salts .

- Cyclization Strategies: Converting racemic mixtures into cyclic intermediates (e.g., via esterification) to exploit solubility differences .

How do nitro substituents influence metal coordination, and what analytical applications exist?

Level: Advanced

The nitro groups enhance electron-withdrawing effects, increasing the acidity of the phosphinic moiety and improving metal-binding affinity. Applications include:

- Lanthanide Extraction: Coordination with rare earth ions (e.g., Sm, Gd) via phosphinate-oxygen and nitro-oxygen donor atoms .

- Iron(III) Stripping: Selective extraction using bis(phosphinic acids) in acidic media, with oxalic acid enhancing stripping efficiency .

What strategies evaluate this compound derivatives as enzyme inhibitors?

Level: Advanced

- Kinetic Assays: Measure inhibition constants (K) using purified enzymes (e.g., ureases or proteases). Competitive inhibition is identified via Lineweaver-Burk plots .

- Binding Studies: Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinity and thermodynamics.

- Structural Analysis: Molecular docking predicts interactions between the phosphinate group and active-site residues (e.g., nickel ions in ureases) .

How can computational models guide the design of phosphinic acid-based inhibitors?

Level: Advanced

- Density Functional Theory (DFT): Predicts electronic properties and reactive sites for functionalization.

- Molecular Dynamics (MD): Simulates ligand-enzyme interactions over time, identifying stable binding conformations .

- QSAR Models: Correlate substituent effects (e.g., nitro position) with bioactivity to prioritize synthetic targets .

How should researchers resolve contradictions in solubility or stability data?

Level: Advanced

- Systematic Solvent Screening: Test polar (DMSO) vs. non-polar (hexane) solvents under varied temperatures.

- Degradation Studies: Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring.

- Hydrogen Bond Analysis: Solubility issues in hydrogenation reactions may require solvent mixtures (e.g., MeOH/THF) to prevent precipitation .

How can SAR studies identify critical functional groups for bioactivity?

Level: Advanced

- Analog Synthesis: Modify nitro groups (e.g., replace with halides or amines) and assess inhibition potency.

- Fragment-based Design: Test truncated derivatives to identify minimal pharmacophores.

- Crystallographic Data: Compare inhibitor-enzyme co-crystal structures to map essential interactions .

What are best practices for handling and storage?

Level: Basic

- Storage: 2–8°C under nitrogen to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling: Work in anhydrous conditions (glovebox) for moisture-sensitive reactions.

How do nitro groups enhance electronic properties in conductive polymers?

Level: Advanced

Nitro groups increase electron deficiency, improving charge-carrier mobility in polymers. Verify via:

- Cyclic Voltammetry: Measure redox potentials and band gaps.

- Conductivity Testing: Four-probe methods assess bulk conductivity in composite films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro